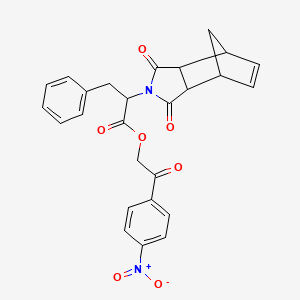![molecular formula C13H11ClN2O2S B15032567 5-chloro-2-hydroxy-N'-[(E)-(5-methylthiophen-2-yl)methylidene]benzohydrazide](/img/structure/B15032567.png)
5-chloro-2-hydroxy-N'-[(E)-(5-methylthiophen-2-yl)methylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-hydroxy-N’-[(E)-(5-methylthiophen-2-yl)methylidene]benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of hydrazides and is characterized by the presence of a chloro and hydroxy group on the benzene ring, along with a methylthiophenyl group attached via a methylene bridge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N’-[(E)-(5-methylthiophen-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 5-chloro-2-hydroxybenzohydrazide and 5-methylthiophene-2-carbaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The mixture is stirred for several hours to ensure complete reaction, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-chloro-2-hydroxy-N’-[(E)-(5-methylthiophen-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of a nitro group would produce an amine.
科学的研究の応用
5-chloro-2-hydroxy-N’-[(E)-(5-methylthiophen-2-yl)methylidene]benzohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 5-chloro-2-hydroxy-N’-[(E)-(5-methylthiophen-2-yl)methylidene]benzohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
類似化合物との比較
Similar Compounds
- 5-chloro-2-hydroxy-N’-[(E)-(5-nitro-2-furyl)methylene]benzohydrazide
- 5-chloro-2-hydroxy-N’-[(E)-2-thienylmethylene]benzohydrazide
Uniqueness
5-chloro-2-hydroxy-N’-[(E)-(5-methylthiophen-2-yl)methylidene]benzohydrazide is unique due to the presence of the methylthiophenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and specificity in various applications compared to similar compounds.
特性
分子式 |
C13H11ClN2O2S |
|---|---|
分子量 |
294.76 g/mol |
IUPAC名 |
5-chloro-2-hydroxy-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C13H11ClN2O2S/c1-8-2-4-10(19-8)7-15-16-13(18)11-6-9(14)3-5-12(11)17/h2-7,17H,1H3,(H,16,18)/b15-7+ |
InChIキー |
SRXOHYIQNAFNLX-VIZOYTHASA-N |
異性体SMILES |
CC1=CC=C(S1)/C=N/NC(=O)C2=C(C=CC(=C2)Cl)O |
正規SMILES |
CC1=CC=C(S1)C=NNC(=O)C2=C(C=CC(=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B15032486.png)
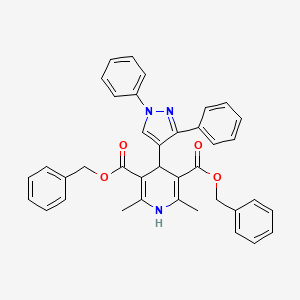
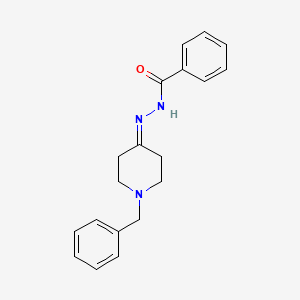
![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15032518.png)
![Methyl {[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B15032528.png)
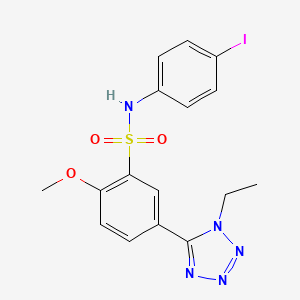
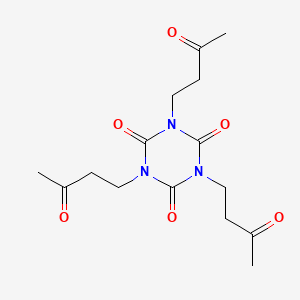
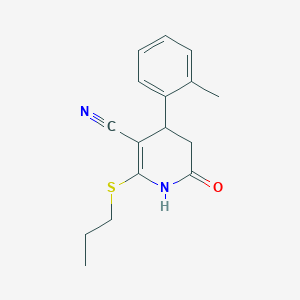
![Ethyl 2-[2-(4-fluorophenoxy)acetamido]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B15032549.png)
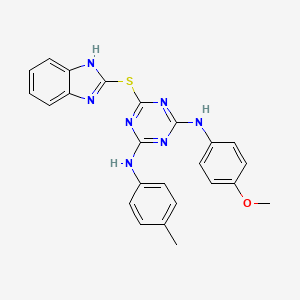
![N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-fluorobenzoyl)piperazin-1-YL]-2-nitroaniline](/img/structure/B15032555.png)
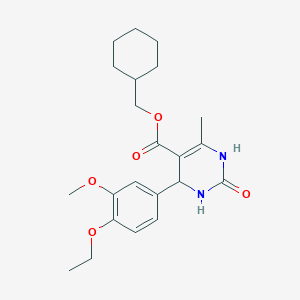
![methyl 4-[3-(furan-2-yl)-1-hydroxy-10-(phenylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B15032574.png)
